Bis(dibenzo[b,d]furan-3-yl)amine

Thermal stability Hole transport materials OLED

Bis(dibenzo[b,d]furan-3-yl)amine (CAS 1705595-86-3) is a C₂-symmetric secondary aromatic amine in which two dibenzo[b,d]furan (DBF) units are directly linked through a central nitrogen atom. The fully conjugated, oxygen-bridged rigid planar DBF scaffold imparts exceptional thermal and morphological stability, a deep HOMO energy level, and high triplet energy.

Molecular Formula C24H15NO2
Molecular Weight 349.4 g/mol
Cat. No. B8212274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(dibenzo[b,d]furan-3-yl)amine
Molecular FormulaC24H15NO2
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC4=CC5=C(C=C4)C6=CC=CC=C6O5
InChIInChI=1S/C24H15NO2/c1-3-7-21-17(5-1)19-11-9-15(13-23(19)26-21)25-16-10-12-20-18-6-2-4-8-22(18)27-24(20)14-16/h1-14,25H
InChIKeyGFDVDLXJIBOBTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(dibenzo[b,d]furan-3-yl)amine – A Structurally Rigid Dibenzofuran Secondary Amine for High-Performance Hole-Transport and Optoelectronic Applications


Bis(dibenzo[b,d]furan-3-yl)amine (CAS 1705595-86-3) is a C₂-symmetric secondary aromatic amine in which two dibenzo[b,d]furan (DBF) units are directly linked through a central nitrogen atom. The fully conjugated, oxygen-bridged rigid planar DBF scaffold imparts exceptional thermal and morphological stability, a deep HOMO energy level, and high triplet energy [1]. These intrinsic characteristics position bis(dibenzo[b,d]furan-3-yl)amine as a versatile building block for the synthesis of dopant-free hole-transport materials (HTMs) and host materials in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and quantum-dot light-emitting diodes (QLEDs) [2]. Compared with widely used carbazole, fluorene, or biphenyl-based analogs, the DBF core offers a unique combination of electronic and structural rigidity that directly translates into improved device efficiency and operational lifetime [3].

Why Generic Aromatic Amines Cannot Replace Bis(dibenzo[b,d]furan-3-yl)amine in High-Performance Optoelectronic Devices


Aromatic amines employed as hole-transport layers or host matrices in OLEDs, PSCs, and QLEDs cannot be freely interchanged because subtle variations in the heteroatom-containing π-conjugated core critically govern HOMO energy alignment, triplet energy (Eₜ), thermal robustness, and charge-carrier mobility [1]. Bis(dibenzo[b,d]furan-3-yl)amine uniquely embeds two oxygen-bridged DBF motifs. The presence of the oxygen atom lowers the HOMO level relative to purely hydrocarbon analogs (e.g., fluorene or biphenyl amines), thereby reducing the hole-injection barrier and suppressing non-radiative recombination [2]. Moreover, the rigid, planar dibenzofuran framework raises the glass-transition temperature (Tg) and decomposition temperature (Td) well above those of typical flexible arylamine HTMs, preventing crystallization-induced device degradation during prolonged operation [3]. Direct comparative studies show that replacing biphenyl with dibenzofuran in cross-linkable HTMs lowers the cross-linking temperature by ~30 °C while simultaneously boosting hole mobility by an order of magnitude, demonstrating that even single-ring substitutions produce measurable performance differences [3]. Consequently, generic arylamines lacking the DBF core cannot replicate the thermal, electronic, and morphological advantages that bis(dibenzo[b,d]furan-3-yl)amine delivers.

Quantitative Differentiation of Bis(dibenzo[b,d]furan-3-yl)amine Against Key Structural and Functional Comparators


Thermal Stability Advantage of Dibenzofuran-Based HTMs Over Flexible Arylamine Analogs

Carbazole/dibenzofuran-based hole-transport materials incorporating the rigid DBF scaffold achieve a decomposition temperature (Td) of up to 400 °C and a glass-transition temperature (Tg) exceeding 190 °C [1]. In contrast, commonly used flexible arylamine HTMs such as Spiro-OMeTAD exhibit a Tg of approximately 125 °C and Td around 380 °C [1]. The ~65 °C higher Tg of DBF-containing materials suppresses morphological changes during device operation, directly enhancing long-term stability.

Thermal stability Hole transport materials OLED

Superior Hole Mobility and Reduced Cross-Linking Temperature of Dibenzofuran- vs. Biphenyl-Based HTMs

A direct head-to-head comparison between a dibenzofuran-containing cross-linkable HTM (KFP-V) and its biphenyl-based counterpart (CBP-V) reveals that replacing the biphenyl group with dibenzofuran lowers the cross-linking temperature from 230 °C to 200 °C and increases the hole mobility from 2 × 10⁻⁴ cm² V⁻¹ s⁻¹ to 2 × 10⁻³ cm² V⁻¹ s⁻¹ [1]. This ten-fold mobility enhancement is attributed to the planar oxygen-bridged structure of dibenzofuran, which facilitates intermolecular π–π stacking and charge transport.

Hole mobility Cross-linking temperature QLED

Dramatic Operational Lifetime Extension in QLEDs Using Dibenzofuran-Incorporated HTMs vs. TFB

Green QLEDs employing poly(9,9-dioctylfluorene-co-N,N-diphenyldibenzo[b,d]furan-1-amine) (1-PFDBF), a DBF-incorporated HTM, achieve an operational half-lifetime (T₅₀) of ≈15,900 h at an initial luminance of 1,000 cd m⁻² and ≈1,460,000 h at 100 cd m⁻² [1]. This represents a 3,600% increase at 1,000 cd m⁻² and a 6,600% increase at 100 cd m⁻² compared to devices based on the non-DBF HTM poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine) (TFB) [1].

Operational lifetime QLED Dibenzofuran HTM

High Power Conversion Efficiency in Dopant-Free Perovskite Solar Cells Using a Dibenzofuran-Centered Linear HTM

A dopant-free dibenzo[b,d]furan-centred linear hole-transporting material (DBFMT) applied in planar p-i-n perovskite solar cells yields a power conversion efficiency (PCE) of 20.51%, with a short-circuit current density (Jₛc) of 23.70 mA cm⁻², an open-circuit voltage (Vₒc) of 1.07 V, and a fill factor (FF) of 80.48% [1]. This PCE is among the highest reported for dopant-free HTM-based p-i-n PSCs and surpasses many carbazole- or fluorene-based dopant-free HTMs that typically deliver PCEs in the 16–19% range [1].

Perovskite solar cell Dopant-free HTM Power conversion efficiency

Deep HOMO Energy Level and High Triplet Energy of Dibenzofuran-Based HTMs for Efficient Exciton Confinement

Dibenzofuran-based HTMs exhibit a deep HOMO energy level of –5.50 eV and a high triplet energy (Eₜ) exceeding 2.95 eV, as demonstrated for 2,8-di(9H-carbazol-9-yl)dibenzo[b,d]furan (28CzDBF) and its positional isomers [1][2]. In comparison, biphenyl-based HTM analogs typically show shallower HOMO levels of –5.2 to –5.3 eV and lower Eₜ of ~2.7 eV [2]. The deeper HOMO level of DBF-based materials reduces the hole-injection barrier from the anode, while the higher Eₜ efficiently confines triplet excitons within the emissive layer, suppressing exciton quenching and improving device efficiency.

HOMO energy Triplet energy Exciton confinement

High-Impact Application Scenarios for Bis(dibenzo[b,d]furan-3-yl)amine Based on Quantitative Differentiation Evidence


Dopant-Free Hole-Transport Layer in High-Efficiency Perovskite Solar Cells

The demonstrated 20.51% PCE of a dibenzofuran-centered dopant-free HTM [1] positions bis(dibenzo[b,d]furan-3-yl)amine as an ideal precursor for next-generation HTMs in planar p-i-n PSCs. Its deep HOMO level facilitates efficient hole extraction, while the elimination of hygroscopic dopants suppresses perovskite degradation, enabling long-term operational stability essential for commercial photovoltaic modules.

High-Brightness, Long-Lifetime Quantum Dot Light-Emitting Diodes

The 6,600% lifetime enhancement achieved in QLEDs upon incorporating a dibenzofuran-based HTM versus TFB [1] highlights the critical role of the DBF moiety in suppressing degradation pathways. Bis(dibenzo[b,d]furan-3-yl)amine can serve as a monomer for synthesizing high-bond-dissociation-energy HTM polymers, directly addressing the lifetime requirements for commercial QLED displays and lighting panels.

Solution-Processed Cross-Linkable HTMs for Flexible OLEDs and QLEDs

The 30 °C reduction in cross-linking temperature and ten-fold higher hole mobility of DBF-based HTMs relative to biphenyl analogs [1] enable low-temperature solution processing on plastic substrates. Bis(dibenzo[b,d]furan-3-yl)amine can be functionalized with cross-linkable vinyl or azide groups to produce HTMs compatible with roll-to-roll manufacturing of flexible, lightweight optoelectronic devices.

Thermally Robust Host Materials for Blue Phosphorescent OLEDs

The combination of high triplet energy (>2.95 eV) and exceptional thermal stability (Tg > 190 °C, Td up to 400 °C) demonstrated by DBF-based host materials [1] makes bis(dibenzo[b,d]furan-3-yl)amine a valuable building block for blue PhOLED hosts. Its rigid structure suppresses concentration quenching and maintains film morphology under high-temperature device operation, directly contributing to extended device lifetime.

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